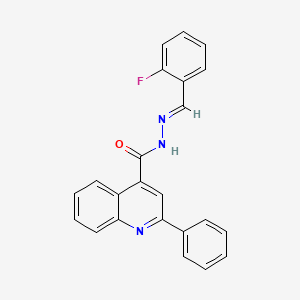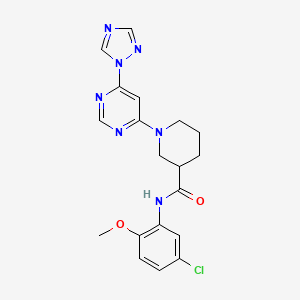![molecular formula C11H14FNO2S B2407050 1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid CAS No. 1245771-50-9](/img/structure/B2407050.png)
1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a fluorothienyl group and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Fluorothienyl Intermediate: The synthesis begins with the preparation of the fluorothienyl intermediate. This can be achieved through the fluorination of thiophene derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Alkylation of Piperidine: The next step involves the alkylation of piperidine with the fluorothienyl intermediate. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Carboxylation: The final step is the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide (CO2) under high pressure or by employing carboxylating agents such as carbon tetrachloride (CCl4) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The fluorothienyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The fluorothienyl group imparts unique electronic properties, making the compound useful in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study the interactions of piperidine derivatives with biological targets, aiding in the understanding of their mechanism of action.
Mechanism of Action
The mechanism of action of 1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The fluorothienyl group may enhance the compound’s binding affinity and selectivity for these receptors. Additionally, the carboxylic acid group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(5-Chlorothien-2-yl)methyl]piperidine-3-carboxylic acid: This compound has a chlorothienyl group instead of a fluorothienyl group, which may result in different electronic properties and biological activity.
1-[(5-Methylthien-2-yl)methyl]piperidine-3-carboxylic acid: The presence of a methyl group instead of a fluorine atom can affect the compound’s lipophilicity and metabolic stability.
1-[(5-Bromothien-2-yl)methyl]piperidine-3-carboxylic acid: The bromothienyl group may impart different reactivity and binding characteristics compared to the fluorothienyl group.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[(5-fluorothiophen-2-yl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-10-4-3-9(16-10)7-13-5-1-2-8(6-13)11(14)15/h3-4,8H,1-2,5-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHBYUMQZAKDMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(S2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2406970.png)

![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)
![7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406975.png)
![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)

